molecular formula C9H13BrN4O B13544351 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide

Cat. No.: B13544351
M. Wt: 273.13 g/mol
InChI Key: PGDJLBJWDOSDGT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring, an amino group, and a cyclopropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 4-bromo-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Formation of the Propanamide Backbone: The final step involves coupling the pyrazole and cyclopropyl intermediates with a suitable amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substituted Derivatives: Products with different functional groups replacing the bromo group.

    Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to new functional groups or structural changes.

    Coupled Products: More complex molecules formed through coupling reactions, expanding the compound’s utility in synthesis.

Scientific Research Applications

2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Investigated for its properties in the development of new materials, such as polymers or nanomaterials.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide depends on its specific application:

    Molecular Targets: It may target enzymes, receptors, or other proteins, binding to active sites or allosteric sites to modulate their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-chloro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Similar structure with a chloro group instead of a bromo group.

    2-Amino-3-(4-methyl-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Contains a methyl group on the pyrazole ring.

    2-Amino-3-(4-nitro-1h-pyrazol-1-yl)-2-cyclopropylpropanamide: Features a nitro group on the pyrazole ring.

Uniqueness

2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanamide is unique due to the presence of the bromo group, which can participate in specific reactions, such as halogen bonding or substitution, offering distinct reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C9H13BrN4O

Molecular Weight

273.13 g/mol

IUPAC Name

2-amino-3-(4-bromopyrazol-1-yl)-2-cyclopropylpropanamide

InChI

InChI=1S/C9H13BrN4O/c10-7-3-13-14(4-7)5-9(12,8(11)15)6-1-2-6/h3-4,6H,1-2,5,12H2,(H2,11,15)

InChI Key

PGDJLBJWDOSDGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=C(C=N2)Br)(C(=O)N)N

Origin of Product

United States

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